molecular formula C9H7ClN2O B13211224 3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine

3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine

Cat. No.: B13211224
M. Wt: 194.62 g/mol
InChI Key: QPCJIMQDKYEDQI-UHFFFAOYSA-N
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Description

3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine is a heterocyclic compound that features both a pyridine ring and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine typically involves the formation of the oxazole ring followed by the introduction of the chloromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-(chloromethyl)pyridine with suitable oxazole precursors in the presence of catalysts can yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed depend on the type of reaction. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(Chloromethyl)-1,3-oxazol-2-yl]pyridine is unique due to its specific combination of the pyridine and oxazole rings, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C9H7ClN2O

Molecular Weight

194.62 g/mol

IUPAC Name

4-(chloromethyl)-2-pyridin-3-yl-1,3-oxazole

InChI

InChI=1S/C9H7ClN2O/c10-4-8-6-13-9(12-8)7-2-1-3-11-5-7/h1-3,5-6H,4H2

InChI Key

QPCJIMQDKYEDQI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NC(=CO2)CCl

Origin of Product

United States

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